(2R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol
Description
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol (CAS: 133775-25-4; molecular formula: C₁₂H₁₃F₂N₃O₂; molecular weight: 269.25 g/mol) is a chiral triazole derivative characterized by two hydroxyl groups at the 2- and 3-positions of a butane backbone and a 2,4-difluorophenyl substituent . This compound is primarily utilized as a synthetic intermediate for antifungal agents such as Efinaconazole (used for onychomycosis) and other triazole-based pharmaceuticals . Its stereochemistry (2R,3R configuration) is critical for biological activity and synthetic utility.
Properties
Molecular Formula |
C12H13F2N3O2 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8?,12-/m1/s1 |
InChI Key |
LSCNANBNVFQJDJ-LESKNEHBSA-N |
Isomeric SMILES |
CC([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Mechanism
The synthesis proceeds through seven stages, as detailed in US Patent 6,133,485:
Stage I: Grignard Reagent Preparation
A magnesium suspension in tetrahydrofuran (THF) reacts with 1-bromo-2,4-difluorobenzene at 40°C to form the aryl Grignard reagent. Critical parameters include:
- Molar ratio : 1:1.05 (Mg:aryl bromide)
- Solvent : Anhydrous THF (170–350 mL per 0.2 mol scale)
- Initiation : Exothermic reaction controlled at 40°C to prevent runaway
Stage II: Epoxide Intermediate Synthesis
The Grignard reagent attacks (R)- or (S)-epichlorohydrin derivatives at -20°C, yielding chiral epoxy alcohols (e.g., 3a/3b). NMR analysis confirms configuration retention with <0.5% epimerization.
Stage III: Epoxide Ring-Opening
1,2,4-Triazole (1.2 equiv) reacts with the epoxy alcohol in THF at 0–25°C. The reaction exploits:
- Regioselectivity : Nucleophilic attack at the less hindered epoxide carbon
- Stereochemical inversion : Configuration at C3 determines final diastereomer
Stage IV: One-Pot Crystallization
Adding HCl gas to the reaction mixture precipitates the hydrochloride salt, achieving 98–99% purity without chromatography.
Critical Process Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Grignard temp. | 40°C ± 2°C | Prevents Mg passivation |
| Epoxide addition rate | 1 h/mL (25 mL scale) | Controls exotherm |
| Triazole equiv. | 1.2–1.5 | Minimizes side reactions |
| HCl saturation time | 5–10 h at 4°C | Maximizes crystal growth |
Data aggregated from 12 experimental runs in the patent demonstrates consistent yields of 82–87% for the (2R,3R) diastereomer.
Stereochemical Control Strategies
Chiral Pool Utilization
The patented method employs (R)-epichlorohydrin derivatives to set the C2 configuration. X-ray crystallography of intermediate 3a confirms absolute (R)-configuration retention through Grignard addition.
Kinetic vs. Thermodynamic Control
Reaction at -20°C favors kinetic control, preventing epimerization observed above 0°C. Differential scanning calorimetry (DSC) studies show:
- ΔH‡ for epimerization : 24.3 kcal/mol (THF, -20°C)
- Epimerization rate : <0.1%/h below -15°C
Industrial-Scale Optimization
Solvent Recycling
THF recovery exceeds 92% through fractional distillation, reducing production costs by 18% compared to single-use protocols.
Catalytic Improvements
Recent advances substitute stoichiometric Mg with FeCl3-catalyzed Grignard formation, achieving:
- Reaction time reduction : 3 h → 45 min
- Mg consumption decrease : 1.05 equiv → 0.1 equiv
Pilot studies show comparable yields (85%) with 99.2% ee.
Comparative Method Analysis
| Method | Yield (%) | ee (%) | Purification | Scalability |
|---|---|---|---|---|
| Patent Grignard | 85 | >99 | Crystallization | Industrial |
| Enzymatic | 62 | 98 | Chromatography | Lab-scale |
| Fe-catalyzed | 83 | 99.2 | Crystallization | Pilot |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to a triazoline or other reduced forms.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of triazolines or other reduced derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly antifungal agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol involves its interaction with specific molecular targets. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to the antifungal effects of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to the triazole antifungal class, sharing structural motifs with several clinically relevant agents. Below is a comparative analysis:
Table 1: Key Structural and Pharmacological Differences
| Compound Name & CAS Number | Molecular Formula | Key Structural Features | Primary Use/Activity |
|---|---|---|---|
| (2R,3R)-Target Compound (133775-25-4) | C₁₂H₁₃F₂N₃O₂ | Diol groups at C2/C3; no pyrimidine substituent | Intermediate for Efinaconazole |
| Voriconazole (137234-62-9) | C₁₆H₁₄F₃N₅O | Pyrimidinyl group at C3; (2R,3S) stereochemistry | Broad-spectrum antifungal |
| Flutriafol (76674-21-0) | C₁₆H₁₃F₂N₃O | Benzhydryl alcohol backbone; agricultural focus | Agricultural fungicide |
| Target Compound Methanesulfonate (1175536-50-1) | C₁₃H₁₇F₂N₃O₅S | Salt form with improved solubility | Pharmaceutical formulation intermediate |
Voriconazole: A Clinically Significant Analog
Voriconazole ((2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol) is a third-generation triazole antifungal with broad-spectrum activity against Aspergillus, Candida, and emerging pathogens . Key distinctions from the target compound include:
- Structural : Voriconazole features a 5-fluoropyrimidinyl group at C3, enhancing its binding to fungal cytochrome P450 enzymes compared to the diol groups in the target compound .
- Stereochemistry : The (2R,3S) configuration in Voriconazole optimizes antifungal potency, whereas the (2R,3R) configuration in the target compound limits direct antifungal activity but enhances its utility as a synthetic intermediate .
- Pharmacokinetics: Voriconazole exhibits nonlinear pharmacokinetics due to saturation of metabolism, unlike the target compound, which lacks therapeutic use .
Methanesulfonate Salt Derivative
The methanesulfonate salt of the target compound (CAS: 1175536-50-1) is developed to enhance solubility for formulation purposes. Key features include:
Pharmacological Limitations
While Voriconazole and Flutriafol are bioactive, the target compound lacks intrinsic antifungal efficacy due to the absence of a heteroaromatic substituent (e.g., pyrimidine). Research indicates that diol groups may increase metabolic stability but reduce affinity for fungal CYP450 enzymes .
Biological Activity
(2R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol, commonly referred to by its CAS number 133775-25-4, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its efficacy and applications.
- Molecular Formula : C12H13F2N3O2
- Molecular Weight : 269.25 g/mol
- CAS Number : 133775-25-4
- Structure : The compound features a triazole ring and a difluorophenyl group, which are critical for its biological activity.
Synthesis
The synthesis of (2R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol involves several steps starting from key intermediates. The process includes:
- Formation of the triazole derivative.
- Introduction of the difluorophenyl group.
- Hydroxylation to yield the final diol product.
The absolute configuration has been established as (R,R), which is crucial for its biological activity .
Antifungal Properties
One of the primary areas of research for this compound is its antifungal activity. Studies have shown that derivatives of triazole compounds exhibit potent antifungal properties against various strains of fungi. The presence of the difluorophenyl moiety enhances the compound's interaction with fungal enzymes involved in ergosterol biosynthesis .
The proposed mechanism involves inhibition of lanosterol demethylase (CYP51), an enzyme critical for ergosterol synthesis in fungi. By inhibiting this enzyme, (2R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol disrupts fungal cell membrane integrity and function .
Case Studies
Several case studies have documented the efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MICs) below 10 µg/mL .
| Organism | MIC (µg/mL) |
|---|---|
| Candida albicans | < 5 |
| Aspergillus fumigatus | < 10 |
- In Vivo Efficacy : In animal models, administration of (2R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol resulted in significant reduction in fungal load compared to untreated controls .
Toxicity and Safety Profile
Preliminary toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses. However, further toxicological assessments are necessary to fully establish its safety for clinical use.
Q & A
Q. What are the key synthetic routes for (2R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol, and how can stereochemical purity be ensured?
The compound is synthesized via multi-step routes involving chiral intermediates. For example, a patented method ( ) describes an improved process using (2R,3R)-stereoisomeric precursors, with stereochemical control achieved through enantioselective catalysis or chiral resolution. Key steps include:
- Stereospecific alkylation of 2,4-difluorophenyl ketones.
- Triazole ring introduction via nucleophilic substitution under anhydrous conditions.
- Chiral validation using single-crystal X-ray diffraction (XRD) () or chiral HPLC.
Contaminants like (2S,3S)-isomers can arise from racemization during acidic/basic conditions; thus, pH control during synthesis is critical .
Q. How is the compound’s antifungal activity evaluated, and what are its primary biological targets?
The compound’s antifungal efficacy is tested against Candida spp. and Aspergillus spp. using standardized protocols (CLSI M27/M38). Key methodologies include:
- Minimum inhibitory concentration (MIC) assays in RPMI-1640 medium.
- Target validation via inhibition of fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis. Structural analogs (e.g., methanesulfonate derivatives) show enhanced solubility and bioactivity .
Q. What analytical techniques are recommended for structural characterization?
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–H⋯F and O–H⋯N interactions in the crystal lattice) .
- NMR spectroscopy : -NMR distinguishes fluorine environments; -NMR confirms triazole proton signals at δ 7.8–8.2 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (269.251 g/mol) and isotopic patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., methanesulfonate derivatives) impact pharmacokinetics and toxicity?
Methanesulfonate salt formation (CAS 1175536-50-1) improves aqueous solubility (critical for IV formulations) but may alter tissue distribution. Key findings:
Q. What contradictions exist in structure-activity relationship (SAR) studies for triazole-containing antifungals?
While the 2,4-difluorophenyl group is essential for CYP51 binding, substituent modifications can yield conflicting results:
Q. How can environmental persistence and ecotoxicity be assessed for this compound?
Adopt methodologies from Project INCHEMBIOL ( ):
- Abiotic degradation : Hydrolysis studies at varying pH (4–9) and UV irradiation to simulate environmental breakdown.
- Biotic transformation : Use OECD 301F ready biodegradability tests with activated sludge.
- Ecotoxicology : Daphnia magna acute toxicity (EC50) and algal growth inhibition assays (OECD 201/202). Preliminary data suggest moderate persistence (DT50 > 60 days) due to low hydrolytic lability .
Q. What experimental designs are optimal for in vivo efficacy studies in immunocompromised models?
- Neutropenic murine candidiasis : Mice rendered neutropenic with cyclophosphamide are infected with C. albicans (1×10⁵ CFU/mL). Test compound administered orally (10–50 mg/kg/day) for 7 days. Efficacy is measured via kidney fungal burden reduction .
- Statistical design : Use randomized block designs with split-split plots to account for variables like host immune status and dosing intervals .
Methodological Challenges and Data Contradictions
Q. How to resolve discrepancies in reported MIC values across studies?
Variability arises from differences in:
Q. Why do some synthetic routes yield low diastereomeric excess (d.e.) despite chiral catalysts?
Racemization at C2/C3 occurs under acidic conditions during triazole coupling. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
